molecular formula C15H21N3O6S2 B6522691 N-[2-(morpholin-4-yl)ethyl]-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide CAS No. 951897-77-1

N-[2-(morpholin-4-yl)ethyl]-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide

Cat. No. B6522691
CAS RN: 951897-77-1
M. Wt: 403.5 g/mol
InChI Key: ANMZFINJVOQYPE-UHFFFAOYSA-N
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Description

“N-[2-(morpholin-4-yl)ethyl]oxan-4-amine” is a compound with the molecular weight of 214.31 . It’s a liquid at room temperature . Another related compound is “N-Ethyl-2-morpholin-4-ylethanamine” which has a molecular weight of 158.24 .


Synthesis Analysis

While specific synthesis information for “N-[2-(morpholin-4-yl)ethyl]-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide” was not found, a related compound “6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine” was synthesized using computational studies .


Molecular Structure Analysis

The molecular structure of “N-[2-(morpholin-4-yl)ethyl]oxan-4-amine” is represented by the InChI code: 1S/C11H22N2O2/c1-7-14-8-2-11(1)12-3-4-13-5-9-15-10-6-13/h11-12H,1-10H2 .


Physical And Chemical Properties Analysis

“N-Ethyl-2-morpholin-4-ylethanamine” is a solid .

Safety and Hazards

“N-[2-(morpholin-4-yl)ethyl]oxan-4-amine” has the hazard statements H302, H315, H318, H335 . “N-Ethyl-2-morpholin-4-ylethanamine” has the hazard statement H319 .

properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O6S2/c19-15-5-12-25(20,21)18(15)13-1-3-14(4-2-13)26(22,23)16-6-7-17-8-10-24-11-9-17/h1-4,16H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMZFINJVOQYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-morpholinoethyl)benzenesulfonamide

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